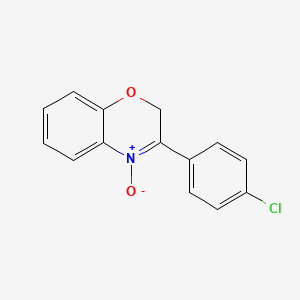
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring fused with a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine typically involves the reaction of 4-chlorobenzaldehyde with an appropriate amine and an oxidizing agent. One common method includes the use of trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired benzoxazine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the overall efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinazolinone derivatives, hydroxy derivatives, and various substituted benzoxazine compounds.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anticancer properties . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a methyl group instead of chlorine.
3-(4-Fluorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in 3-(4-Chlorophenyl)-4-oxo-2H-1,4lambda~5~-benzoxazine imparts unique electronic and steric properties to the compound. This can influence its reactivity and interaction with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Número CAS |
74413-06-2 |
|---|---|
Fórmula molecular |
C14H10ClNO2 |
Peso molecular |
259.69 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-4-oxido-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C14H10ClNO2/c15-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)16(13)17/h1-8H,9H2 |
Clave InChI |
HRRHYDAJSRFEFM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















